N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a benzo[d]thiazole moiety with a chromene carboxamide group, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the chromene or benzo[d]thiazole rings .
Scientific Research Applications
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by disrupting key biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
5,6-dimethoxybenzo[d]thiazol-2-amine: This compound is structurally related and serves as a precursor in the synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide.
Uniqueness
This compound stands out due to its combined benzo[d]thiazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-14-7-11-17(9-15(14)25-2)27-19(20-11)21-18(23)16-8-12(22)10-5-3-4-6-13(10)26-16/h3-9H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOKECGAWMALBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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